Chromophore (lys-tyr-gly)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

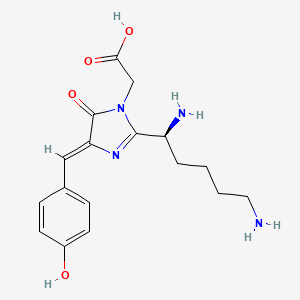

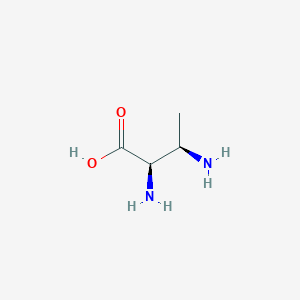

The LYS-TYR-GLY chromophore is a crucial component found in various fluorescent proteins (FPs). These proteins, initially discovered in 1962, have revolutionized the study of living systems by enabling visualization of biological processes in vivo. GFP-like FPs come in a wide range of colors, each with specialized properties for imaging biological targets within living cells .

Preparation Methods

Synthetic Routes:: The LYS-TYR-GLY chromophore forms as a result of post-translational modifications within the protein structure. It arises from specific amino acid residues—lysine (LYS), tyrosine (TYR), and glycine (GLY)—and their interactions.

Industrial Production:: While the industrial production of isolated LYS-TYR-GLY chromophores is less common, it is essential to understand their formation within the context of fluorescent proteins.

Chemical Reactions Analysis

Types of Reactions:: The chromophore undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions influence its photophysical properties.

Common Reagents and Conditions::Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride (NaBH₄).

Substitution: Various nucleophiles (e.g., hydroxide ions, amines).

Major Products:: The major products resulting from these reactions include different forms of the chromophore, each emitting distinct colors.

Scientific Research Applications

The LYS-TYR-GLY chromophore finds applications across disciplines:

Cell Biology: As biomarkers to visualize cellular processes.

Biomedicine: Monitoring gene expression, protein localization, and intracellular characteristics.

Drug Screening: Facilitating rapid drug candidate screening.

Mechanism of Action

The chromophore’s fluorescence arises from its unique structure and interactions with neighboring amino acids. Upon excitation with visible light, it emits fluorescence, allowing researchers to track cellular events.

Comparison with Similar Compounds

While LYS-TYR-GLY is distinctive, it’s essential to compare it with other chromophores. Similar compounds include those found in other fluorescent proteins, such as the well-known green fluorescent protein (GFP).

Properties

Molecular Formula |

C17H22N4O4 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

2-[(4Z)-2-[(1S)-1,5-diaminopentyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid |

InChI |

InChI=1S/C17H22N4O4/c18-8-2-1-3-13(19)16-20-14(17(25)21(16)10-15(23)24)9-11-4-6-12(22)7-5-11/h4-7,9,13,22H,1-3,8,10,18-19H2,(H,23,24)/b14-9-/t13-/m0/s1 |

InChI Key |

WMFQEYFPYHFWRF-GFAPJHNFSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CCCCN)N)CC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CCCCN)N)CC(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)

![(2s,3s)-4-Cyclopropyl-3-{(3r,5r)-3-[2-Fluoro-4-(Methylsulfonyl)phenyl]-1,2,4-Oxadiazolidin-5-Yl}-1-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Oxobutan-2-Amine](/img/structure/B10776372.png)

![(3,4,8b-Trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl) N-(2-ethylphenyl)carbamate](/img/structure/B10776376.png)

![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)

![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)

![Ethyl 3-[7-(diaminomethyl)naphthalen-2-yl]-2-(4-pyrrolidin-3-yloxyphenyl)propanoate](/img/structure/B10776414.png)

![(2S,3S)-2-amino-4-cyclopropyl-3-[3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776430.png)